

# Comparative $^{13}\text{C}$ NMR Analysis of 5-Bromo-2-methoxybenzaldehyde

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## Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzaldehyde

Cat. No.: B189313

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This guide provides a comprehensive comparison of the experimental and predicted  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **5-Bromo-2-methoxybenzaldehyde**. Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis supported by experimental data from analogous compounds to aid in spectral assignment and structural verification.

## Data Presentation: $^{13}\text{C}$ NMR Chemical Shift Comparison

The following table summarizes the experimental  $^{13}\text{C}$  NMR chemical shifts for **5-Bromo-2-methoxybenzaldehyde** and related compounds, alongside predicted values for the target molecule. All experimental data was recorded in DMSO- $d_6$ .

Carbon Atom	5-Bromo-2-methoxybenzaldehyde (Experimental, DMSO-d6)	5-Bromo-2-methoxybenzaldehyde (Predicted, DMSO)	2-Methoxybenzaldehyde (Experimental, DMSO-d6)[1]	4-Bromoanisole (Experimental, CDCl3)	Benzaldehyde (Experimental, CDCl3)
C1 (C-CHO)	Not explicitly assigned	188.5	189.0	-	~192
C2 (C-OCH3)	Not explicitly assigned	159.8	161.5	158.4	-
C3	Not explicitly assigned	114.8	112.6	115.8	128.9
C4	Not explicitly assigned	138.1	136.4	132.5	134.4
C5 (C-Br)	Not explicitly assigned	115.7	-	113.8	-
C6	Not explicitly assigned	128.9	127.7	117.6	129.8
C7 (CHO)	Not explicitly assigned	188.5	189.0	-	~192
OCH3	Not explicitly assigned	56.5	55.8	55.4	-

Note on Assignments: The experimental data for **5-Bromo-2-methoxybenzaldehyde** did not include specific peak assignments. The assignments in the table are proposed based on the analysis of the spectra of the analogous compounds and the predicted values. The carbonyl carbon (C7) is expected to be the most downfield signal. The carbon attached to the methoxy group (C2) is also significantly downfield. The carbon bearing the bromine (C5) is expected to be shielded compared to a standard aromatic carbon.

## Experimental Protocols

A standardized protocol for acquiring a  $^{13}\text{C}$  NMR spectrum is crucial for data reproducibility and comparison.

### 1. Sample Preparation:

- **Dissolution:** Accurately weigh 10-20 mg of the solid **5-Bromo-2-methoxybenzaldehyde** and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ).
- **Filtration (Optional):** If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
- **Tube and Standard:** Use a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

### 2. NMR Spectrometer Setup and Data Acquisition:

- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- **Experiment:** A standard proton-decoupled  $^{13}\text{C}$  NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.
- **Parameters:**
  - **Pulse Angle:** 30-45 degrees.
  - **Acquisition Time:** 1-2 seconds.
  - **Relaxation Delay (d1):** 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.
  - **Number of Scans (ns):** Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
  - **Spectral Width:** A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is typically sufficient to cover the expected chemical shift range.
  - **Temperature:** Maintain a constant temperature, typically 298 K (25 °C).

### 3. Data Processing:

- **Fourier Transformation:** Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
- **Phasing and Baseline Correction:** Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
- **Referencing:** Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak of DMSO-d6 to 39.52 ppm.
- **Peak Picking:** Identify and list the chemical shifts of all significant peaks.

## Mandatory Visualization

The following diagrams illustrate the logical workflow of the  $^{13}\text{C}$  NMR analysis and the structure of the analyzed compound.

Caption: Workflow for  $^{13}\text{C}$  NMR analysis of **5-Bromo-2-methoxybenzaldehyde**.

Caption: Structure of **5-Bromo-2-methoxybenzaldehyde** with atom numbering.

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## References

- 1. rsc.org [rsc.org]
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